![molecular formula C22H20FN5O3 B2715015 2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021099-00-2](/img/structure/B2715015.png)
2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Compound 1 is designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents . The synthetic routes involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . These methods yield Compound 1 and its energetic salts (2–9).
Molecular Structure Analysis
The molecular structure of Compound 1 features a fused-triazole ring system with specific substituents. Its physicochemical and energetic properties are crucial for understanding its behavior . The triazole moiety likely plays a significant role in its biological activity.
Chemical Reactions Analysis
Compound 1’s chemical reactivity and stability are essential considerations. It exhibits superior thermostability (Td (onset): 261°C) compared to analogues like 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT) and 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT) . The differences in thermal stabilities correlate with the lowest bond dissociation energies (BDE). Compound 1’s high BDE contributes to its superior stability.
Physical And Chemical Properties Analysis
科学的研究の応用
Metabolic Pathways and Pharmacokinetics
Compounds with structural similarities often undergo extensive metabolism, involving processes like oxidative deamination, hydroxylation, and direct glucuronidation. For instance, a study on the metabolism and disposition of a GABA-A receptor agonist in humans highlights that such compounds are well-absorbed, metabolized extensively via pathways like t-butyl hydroxylation, N-deethylation, and glucuronidation, and then excreted through urine and feces (Polsky-Fisher et al., 2006). This suggests that compounds with complex structures, such as the one , might have similar metabolic fates, contributing to the understanding of their pharmacokinetics and potential interactions within biological systems.
Therapeutic Targets and Effects
Compounds structurally related to the specified chemical have been explored for their affinity towards various receptors and their potential therapeutic effects. For instance, research on TSPO imaging in glioblastoma multiforme using specific radioligands indicates that such compounds can be used to predict tumor progression and might have implications in diagnostic imaging and therapy (Jensen et al., 2015). This suggests potential research applications in understanding and treating complex diseases like cancer.
Safety and Efficacy in Drug Development
The safety and efficacy of structurally complex compounds are crucial in drug development. For example, the study on the bioavailability and pharmacokinetics of a dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase suggests that understanding these aspects is vital for developing therapeutic agents with potential clinical interest in treating conditions like hypertension and congestive heart failure (Rousso et al., 2000).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-30-18-4-2-3-16(14-18)22-26-25-19-9-10-21(27-28(19)22)31-12-11-24-20(29)13-15-5-7-17(23)8-6-15/h2-10,14H,11-13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKIPFZBZFRHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。